Cas no 861706-38-9 (Methanone, [(1R,2R,3S,4S)-3,4-bis(4-hydroxyphenyl)-1,2-cyclobutanediyl]bis[(2,4-dihydroxyphenyl)-, rel- (9CI))

Methanone, [(1R,2R,3S,4S)-3,4-bis(4-hydroxyphenyl)-1,2-cyclobutanediyl]bis[(2,4-dihydroxyphenyl)-, rel- (9CI) structure
861706-38-9 structure
Nom du produit:Methanone, [(1R,2R,3S,4S)-3,4-bis(4-hydroxyphenyl)-1,2-cyclobutanediyl]bis[(2,4-dihydroxyphenyl)-, rel- (9CI)
Numéro CAS:861706-38-9
Le MF:C30H24O8
Mégawatts:512.506769180298
CID:5065136

Methanone, [(1R,2R,3S,4S)-3,4-bis(4-hydroxyphenyl)-1,2-cyclobutanediyl]bis[(2,4-dihydroxyphenyl)-, rel- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • Methanone, [(1R,2R,3S,4S)-3,4-bis(4-hydroxyphenyl)-1,2-cyclobutanediyl]bis[(2,4-dihydroxyphenyl)-, rel- (9CI)
    • Cyclobutanedichalcone
    • Piscine à noyau: 1S/C30H24O8/c31-17-5-1-15(2-6-17)25-26(16-3-7-18(32)8-4-16)28(30(38)22-12-10-20(34)14-24(22)36)27(25)29(37)21-11-9-19(33)13-23(21)35/h1-14,25-28,31-36H/t25-,26-,27+,28+/m0/s1
    • La clé Inchi: XHRGIQMCCKSZCH-YVHASNINSA-N
    • Sourire: [C@@H]1(C(C2=CC=C(O)C=C2O)=O)[C@@H](C2=CC=C(O)C=C2)[C@H](C2=CC=C(O)C=C2)[C@H]1C(C1=CC=C(O)C=C1O)=O

Propriétés expérimentales

  • Dense: 1.490±0.06 g/cm3(Predicted)
  • Point d'ébullition: 818.2±65.0 °C(Predicted)
  • Le PKA: 7.40±0.35(Predicted)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hubei Cuiyuan Biotechnology Co.,Ltd